molecular formula C14H15IO3 B1323821 trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-72-2

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No. B1323821
M. Wt: 358.17 g/mol
InChI Key: ANYKLUBXPQFSPL-CMPLNLGQSA-N
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Description

“trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It is not chirally pure, meaning it contains a mixture of enantiomers . The compound has a molecular weight of 358.18 . Its IUPAC name is (1R,2S)-2-(2-(4-iodophenyl)-2-oxoethyl)cyclopentane-1-carboxylic acid . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H15IO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1 . The InChI key is ANYKLUBXPQFSPL-CMPLNLGQSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.627g/cm3 . Its boiling point is 479.1ºC at 760 mmHg . The melting point is not available . The flash point is 243.5ºC .

Scientific Research Applications

Chromatographic Separation and Analysis

Research has developed high-performance liquid chromatographic methods for the separation of isomers like trans-2-amino-cyclopentane-1-carboxylic acid. This method is crucial for separating both diastereometric and enantiomeric pairs, which has applications in analyzing complex chemical structures and purities (Péter & Fülöp, 1995).

Conformational Analysis

Studies have utilized Density Functional Theory (DFT) calculations to investigate the intrinsic conformational preferences of related cyclopentane derivatives. Such analyses provide insights into the structural characteristics of these compounds, which is essential for understanding their interactions in biological systems (Casanovas et al., 2008).

Synthesis of Enantiomers

Research has also been conducted on the preparation of cycloalkane-fused dihydropyrimidin-4(3H)-one enantiomers. This involves reacting racemic cis-2-amino-1-cyclopentane-carboxylic acid with other compounds to form homochiral amides. Such synthetic approaches are significant for producing enantiomerically pure compounds, which have various applications in pharmaceutical and chemical industries (Szakonyi et al., 1998).

Drug Design and Molecular Modeling

Research into monoamidic derivatives of cyclopentanedicarboxylic acids has led to the discovery of novel structures for angiotensin converting enzyme (ACE) inhibitors. This includes the study of the binding compatibility of these compounds with ACE active sites, using molecular modeling techniques. Such research is instrumental in the design of new pharmaceuticals (Turbanti et al., 1993).

Safety And Hazards

The compound is nonhazardous for shipping .

properties

IUPAC Name

(1R,2S)-2-[2-(4-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IO3/c15-11-6-4-9(5-7-11)13(16)8-10-2-1-3-12(10)14(17)18/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYKLUBXPQFSPL-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154230
Record name rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS RN

733740-72-2
Record name rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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